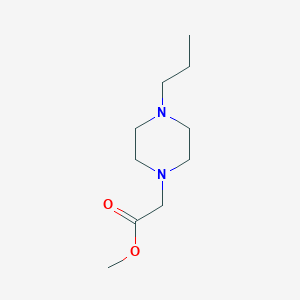

METHYL 2-(4-PROPYLPIPERAZINO)ACETATE

Description

Methyl 2-(4-propylpiperazino)acetate is a piperazine derivative featuring a propyl substituent on the piperazine nitrogen and a methyl ester group. Piperazine-based compounds are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic and pharmacodynamic properties, particularly in central nervous system (CNS)-targeted drugs.

Properties

IUPAC Name |

methyl 2-(4-propylpiperazin-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-3-4-11-5-7-12(8-6-11)9-10(13)14-2/h3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTZNFHKBRBSMSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCN(CC1)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-propylpiperazino)acetate typically involves the reaction of 4-propylpiperazine with methyl chloroacetate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or toluene at a temperature range of 0-25°C. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems for reagent addition and product separation further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-propylpiperazino)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce the corresponding amine.

Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the methoxy group to form amides or esters, respectively.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at 0°C.

Substitution: Amines or alcohols in the presence of a base like triethylamine at room temperature.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Corresponding amine.

Substitution: Amides or esters.

Scientific Research Applications

Methyl 2-(4-propylpiperazino)acetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex piperazine derivatives.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting the central nervous system.

Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2-(4-propylpiperazino)acetate involves its interaction with specific molecular targets, such as GABA receptors. The compound acts as a GABA receptor agonist, binding to the receptor and causing hyperpolarization of nerve endings. This results in the inhibition of neurotransmitter release and produces a calming effect on the nervous system.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among piperazine-acetate derivatives include:

- Piperazine Substitution: Propyl vs. Phenyl (): The propyl group in the target compound increases lipophilicity compared to the phenyl substituent in Ethyl 2-(hydroxyimino)-2-(4-phenylpiperazino)acetate. This may enhance CNS bioavailability but reduce water solubility. Propyl vs. Methyl (): Propyl’s longer chain (vs.

Ester Group Variations :

Heterocyclic Modifications

- Piperazine vs. Imidazole () :

Compounds like Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl) acetate () replace piperazine with imidazole, introducing aromaticity and hydrogen-bonding capacity. Imidazole derivatives often show stronger receptor affinity but may suffer from metabolic instability due to cytochrome P450 interactions.

Functional Group Impact

- Hydroxyimino vs. This contrasts with the simpler acetate moiety in the target compound, which lacks such reactivity.

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound (Reference) | Molecular Formula | Molar Mass (g/mol) | logP (Predicted) | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₁₀H₂₀N₂O₂ | 200.28 | 1.2 | Piperazine, methyl ester |

| Ethyl 2-(hydroxyimino)-2-(4-phenylpiperazino)acetate | C₁₄H₁₉N₃O₃ | 289.33 | 0.8 | Hydroxyimino, phenylpiperazine |

| 2-(4-Methylpiperazin-1-yl)ethyl 2-hydroxy-2,2-diphenylacetate | C₂₂H₂₇N₂O₃ | 379.47 | 3.5 | Diphenylhydroxy, methylpiperazine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.